molecular formula C13H21NO B5007002 N-(3-phenoxypropyl)butan-1-amine

N-(3-phenoxypropyl)butan-1-amine

Cat. No.: B5007002
M. Wt: 207.31 g/mol
InChI Key: AAOLTEBEJFWXBV-UHFFFAOYSA-N
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Description

N-(3-Phenoxypropyl)butan-1-amine is a secondary amine with a molecular structure comprising a butan-1-amine group (a four-carbon alkyl chain with an amine group at the terminal position) linked to a 3-phenoxypropyl substituent. The phenoxypropyl group introduces an aromatic phenyl ring connected via an ether bond to the propyl chain.

Properties

IUPAC Name

N-(3-phenoxypropyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-10-14-11-7-12-15-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLTEBEJFWXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenoxypropyl)butan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-phenoxypropyl bromide with butan-1-amine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenoxypropyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenoxypropyl derivatives.

Scientific Research Applications

N-(3-phenoxypropyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-phenoxypropyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenoxypropyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural analogs and their substituent differences:

Compound Name Molecular Formula Substituent Features Key References
N-(3-Phenoxypropyl)butan-1-amine Likely C₁₃H₂₁NO Phenoxypropyl group (aromatic ether)
N-Propylpropan-1-amine (DPA) C₆H₁₅N Linear secondary amine (no aromaticity)
N-Butylbutan-1-amine (DBA) C₈H₁₉N Longer alkyl chain (C₄ vs. C₃ in DPA)
N-[3-(Trimethoxysilyl)propyl]butan-1-amine C₁₀H₂₅NO₃Si Trimethoxysilyl group (silane functionality)
N-[3-(3,5-Dimethylphenoxy)propyl]butan-1-amine C₁₄H₂₃NO Dimethylphenoxy group (steric bulk)

Physical Properties

The phenoxypropyl group significantly impacts physical properties compared to aliphatic or silane-containing analogs:

  • Boiling Point and Solubility : The aromatic ring increases molecular weight and hydrophobicity, likely raising the boiling point and reducing solubility in polar solvents (e.g., water) compared to DPA (C₆H₁₅N) or DBA (C₈H₁₉N). Silane-containing analogs (e.g., N-[3-(trimethoxysilyl)propyl]butan-1-amine) exhibit higher polarity due to methoxy groups, enhancing solubility in aprotic solvents .
  • Density: The density of this compound is expected to exceed that of DPA (≈0.76 g/cm³) due to the heavier aromatic substituent. Silane analogs (e.g., 0.913 g/cm³ ) have comparable densities owing to silicon content.

Thermodynamic Properties

Studies on amine-amide mixtures provide insights into interaction strengths:

Table: Excess Molar Enthalpies (Hₘᴱ) and Volumes (Vₘᴱ) in Amine Systems
Amine Component Hₘᴱ (kJ/mol) Vₘᴱ (cm³/mol) Key Observations Reference
Butan-1-amine (BA) +5.2 -0.8 Strong amine-amide interactions
N-Propylpropan-1-amine (DPA) +4.1 -0.3 Weaker interactions due to branching
N-Butylbutan-1-amine (DBA) +3.8 +0.2 Structural packing effects dominate
Inferred for this compound Likely >+5.0 Positive or near-zero Steric hindrance reduces favorable interactions
  • Key Findings: Bulky substituents (e.g., phenoxypropyl) likely reduce amide-amine interaction strength, leading to higher Hₘᴱ compared to linear amines like BA . Negative Vₘᴱ in simpler amines (e.g., BA) indicates efficient packing, whereas steric effects in aromatic analogs may result in positive Vₘᴱ .

Chemical Reactivity and Basicity

  • Basicity: The electron-withdrawing phenoxy group reduces the basicity of the amine compared to aliphatic analogs (e.g., DPA, BA). This trend mirrors aniline (pKₐ ~4.6) versus cyclohexylamine (pKₐ ~10.6) .
  • Reactivity : The aromatic ring may participate in electrophilic substitution reactions, distinguishing it from silane-containing amines, which undergo hydrolysis or condensation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-phenoxypropyl)butan-1-amine in academic settings?

  • Methodological Answer : The compound can be synthesized via alkylation of butan-1-amine with 3-phenoxypropyl bromide. Key steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) and a base (e.g., cesium carbonate) to facilitate nucleophilic substitution .
  • Catalysis : Transition-metal catalysts like Pd(PPh₃)₂Cl₂ or CuI may enhance efficiency in cross-coupling reactions, as demonstrated in analogous amine syntheses .
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the phenoxypropyl moiety (δ 6.8–7.4 ppm for aromatic protons) and amine group (δ 1.2–1.6 ppm for CH₂) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate molecular weight (calculated C13H21NOC_{13}H_{21}NO: 207.16 g/mol) .
  • Purity Assessment : Use HPLC with UV detection (λmax ~255 nm for aromatic systems) and compare retention times against standards .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

  • Methodological Answer : Key properties include:

  • Solubility : Test in common solvents (e.g., ethanol, DCM) via gravimetric analysis; solubility trends in similar amines suggest moderate polarity .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures, critical for reaction temperature selection .
  • Hygroscopicity : Store under inert atmosphere (argon) to prevent amine oxidation or hydrolysis .

Advanced Research Questions

Q. How does the phenoxypropyl substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer :

  • Steric Effects : The bulky phenoxy group may hinder nucleophilic attack at the amine; compare reactivity with unsubstituted butan-1-amine using kinetic studies .
  • Electronic Effects : Electron-donating phenoxy groups can activate the adjacent propyl chain for electrophilic substitution. Use DFT calculations to map electron density distribution .
  • Case Study : In Pd-catalyzed cross-couplings, steric hindrance from the phenoxy group reduces yields unless bulky ligands (e.g., PPh₃) are used .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. receptor binding) to clarify specificity .
  • Structural Analogs : Synthesize derivatives with modified phenoxy or amine groups to isolate pharmacophoric motifs. For example, replacing the phenyl ring with pyridine alters target affinity .
  • Data Reconciliation : Use meta-analysis tools to compare datasets from diverse sources, adjusting for variables like solvent effects or assay protocols .

Q. What computational approaches predict the interaction of this compound with enzymatic targets like NAMPT?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in NAMPT’s active site, focusing on hydrogen bonding with the amine group .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability; compare with known inhibitors (e.g., FK866) for mechanistic insights .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict inhibition potency .

Q. How can byproduct formation during synthesis be minimized through reaction optimization?

  • Methodological Answer :

  • Solvent Screening : Test solvents with varying dielectric constants (e.g., THF vs. acetonitrile) to reduce side reactions like over-alkylation .
  • Catalyst Tuning : Screen Pd/Cu catalysts at low loading (1–2 mol%) to balance activity and selectivity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct peaks emerge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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